Chemical structure and properties of (2,2-Dimethylpentyl)(methyl)amine hydrochloride
Chemical structure and properties of (2,2-Dimethylpentyl)(methyl)amine hydrochloride
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of (2,2-Dimethylpentyl)(methyl)amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work.
Introduction and Chemical Identity
(2,2-Dimethylpentyl)(methyl)amine hydrochloride is an aliphatic amine salt. Based on standard chemical nomenclature, its structure is interpreted as N-methyl-2,2-dimethylpentan-1-amine hydrochloride. This compound consists of a pentyl chain with two methyl groups at the second carbon position, and a methylamino group attached to the first carbon. The hydrochloride salt is formed by the protonation of the secondary amine by hydrochloric acid.
Chemical Structure
The chemical structure of (2,2-Dimethylpentyl)(methyl)amine hydrochloride is as follows:
Systematic Name: N,2,2-trimethylpentan-1-amine hydrochloride
Molecular Formula and Weight
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Molecular Formula: C₈H₂₀ClN
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Molecular Weight: 165.71 g/mol
Physicochemical Properties
| Property | Predicted Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 150-250 °C |
| Solubility | Soluble in water and lower alcohols (e.g., ethanol, methanol). Insoluble in non-polar organic solvents (e.g., hexane, ether).[1][2] |
| pKa (of the amine) | Estimated to be in the range of 10-11 |
| Hygroscopicity | Likely to be hygroscopic, absorbing moisture from the air.[1] |
Synthesis and Purification
The synthesis of (2,2-Dimethylpentyl)(methyl)amine hydrochloride can be achieved through a multi-step process involving the formation of the parent amine followed by salt formation. A plausible synthetic pathway is outlined below.
Synthesis of N-methyl-2,2-dimethylpentan-1-amine
A common and effective method for the synthesis of secondary amines is through reductive amination.
Reaction Scheme:
2,2-dimethylpentanal + methylamine → N-(2,2-dimethylpentylidene)methanamine (imine intermediate)
N-(2,2-dimethylpentylidene)methanamine + reducing agent → N-methyl-2,2-dimethylpentan-1-amine
Experimental Protocol: Reductive Amination
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Imine Formation: In a round-bottom flask, dissolve 2,2-dimethylpentanal (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Add a solution of methylamine (1.1 equivalents, typically as a solution in a solvent or as the hydrochloride salt with a base to liberate the free amine) to the flask.
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Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by techniques like TLC or GC-MS.
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Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to control the exothermic reaction.
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Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methyl-2,2-dimethylpentan-1-amine.
Formation of the Hydrochloride Salt
The purified amine is then converted to its hydrochloride salt for improved stability and handling.
Reaction Scheme:
N-methyl-2,2-dimethylpentan-1-amine + HCl → N-methyl-2,2-dimethylpentan-1-amine hydrochloride
Experimental Protocol: Salt Formation
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Dissolve the crude N-methyl-2,2-dimethylpentan-1-amine in a minimal amount of a suitable organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of hexane and ethyl acetate.
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Slowly add a solution of hydrochloric acid (1.05 equivalents, e.g., as a solution in diethyl ether or as concentrated aqueous HCl followed by removal of water) to the stirred amine solution.
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A precipitate of the hydrochloride salt should form. Continue stirring for 30-60 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash with a small amount of the cold solvent.
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Dry the product under vacuum to remove any residual solvent.
Purification
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane, to obtain a product of high purity.
Analytical Characterization
A comprehensive characterization of (2,2-Dimethylpentyl)(methyl)amine hydrochloride is essential to confirm its identity and purity. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals include:
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A singlet for the two methyl groups at the C2 position.
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A triplet for the terminal methyl group of the pentyl chain.
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A singlet for the methyl group attached to the nitrogen.
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A broad singlet for the N-H proton, which may exchange with D₂O.[3]
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Multiplets for the methylene groups of the pentyl chain and the methylene group adjacent to the nitrogen.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms. Expected signals include:
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A quaternary carbon signal for the C2 atom.
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Signals for the methyl carbons.
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Signals for the methylene carbons in the pentyl chain.
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A signal for the methylene carbon adjacent to the nitrogen.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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N-H Stretch: A characteristic broad absorption band is expected in the region of 2400-3000 cm⁻¹ for the N-H⁺ stretch of the secondary ammonium salt.
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C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
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N-H Bend: An N-H bending vibration may be observed around 1500-1600 cm⁻¹.[4]
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C-N Stretch: A C-N stretching band is expected in the 1020-1250 cm⁻¹ range for aliphatic amines.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Molecular Ion: The mass spectrum of the free amine (N-methyl-2,2-dimethylpentan-1-amine) would be expected to show a molecular ion peak (M⁺) at m/z = 129.15.
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Fragmentation: A prominent fragmentation pattern for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.
Purity Assessment
The purity of the final compound should be assessed using chromatographic techniques.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be developed to determine the purity of the hydrochloride salt. Detection can be achieved using a UV detector at a low wavelength or an evaporative light scattering detector (ELSD).
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Gas Chromatography (GC): The free amine can be analyzed by GC using a capillary column suitable for amines. The hydrochloride salt would need to be neutralized before injection.
Safety and Handling
Amine hydrochlorides are generally considered to be irritants. Appropriate safety precautions should be taken when handling (2,2-Dimethylpentyl)(methyl)amine hydrochloride.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[5]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5] The compound is likely hygroscopic and should be protected from moisture.
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First Aid:
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Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[5]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]
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Inhalation: Move the person to fresh air.
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Ingestion: Rinse mouth with water. Do not induce vomiting.[5]
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In all cases of exposure, seek medical attention.
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Potential Applications
While specific applications for (2,2-Dimethylpentyl)(methyl)amine hydrochloride are not documented, aliphatic amines and their salts are important building blocks in organic synthesis and have a wide range of applications in various fields, including:
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Pharmaceuticals: As intermediates in the synthesis of active pharmaceutical ingredients (APIs). The amine functionality is a common feature in many drug molecules.
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Agrochemicals: In the development of new pesticides and herbicides.
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Material Science: As building blocks for polymers and as corrosion inhibitors.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, predicted properties, synthesis, characterization, and safety considerations for (2,2-Dimethylpentyl)(methyl)amine hydrochloride. While specific experimental data for this compound is scarce, the information presented here, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and professionals working with this or similar aliphatic amine hydrochlorides.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for (2,2-Dimethylpentyl)(methyl)amine hydrochloride.
Characterization Logic
Caption: Logical workflow for the analytical characterization of the target compound.
References
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ChemBK. (2024, April 10). N-Methylpentan-2-amine. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
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UCLA. (n.d.). IR: amines. Retrieved from [Link]
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YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
